molecular formula C6H5BrO2S B2884968 2-(5-Bromothiophen-3-yl)acetic acid CAS No. 1057217-28-3

2-(5-Bromothiophen-3-yl)acetic acid

Cat. No.: B2884968
CAS No.: 1057217-28-3
M. Wt: 221.07
InChI Key: LECLHWWOMUWTCA-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-3-yl)acetic acid is an organic compound that contains both a thiophene and carboxylic acid functional group. Its molecular formula is C6H5BrO2S, and it has a molecular weight of 221.07 g/mol. This compound is commonly used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

2-(5-Bromothiophen-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of materials with specific properties, such as conductive polymers.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(5-Bromothiophen-3-yl)acetic acid involves the bromination of 2-(thiophen-2-yl)acetic acid. The process typically includes adding bromine to a solution of 2-(thiophen-2-yl)acetic acid in acetic acid at a controlled temperature . The reaction is allowed to proceed for a few hours, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-3-yl)acetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation Reactions: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or other reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromothiophen-2-yl)acetic acid: Similar structure but with the bromine atom at a different position on the thiophene ring.

    Thiophene-2-acetic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-(5-Chlorothiophen-3-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-(5-Bromothiophen-3-yl)acetic acid is unique due to the presence of the bromine atom at the 5-position of the thiophene ring. This specific substitution pattern can influence the compound’s reactivity and interactions with other molecules, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

2-(5-bromothiophen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c7-5-1-4(3-10-5)2-6(8)9/h1,3H,2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECLHWWOMUWTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057217-28-3
Record name 2-(5-bromothiophen-3-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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